7-Methyl-1H-pyrrolo[3,2-B]pyridine 7-Methyl-1H-pyrrolo[3,2-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1082041-00-6; 357263-42-4
VCID: VC4156569
InChI: InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
SMILES: CC1=C2C(=NC=C1)C=CN2
Molecular Formula: C8H8N2
Molecular Weight: 132.166

7-Methyl-1H-pyrrolo[3,2-B]pyridine

CAS No.: 1082041-00-6; 357263-42-4

Cat. No.: VC4156569

Molecular Formula: C8H8N2

Molecular Weight: 132.166

* For research use only. Not for human or veterinary use.

7-Methyl-1H-pyrrolo[3,2-B]pyridine - 1082041-00-6; 357263-42-4

Specification

CAS No. 1082041-00-6; 357263-42-4
Molecular Formula C8H8N2
Molecular Weight 132.166
IUPAC Name 7-methyl-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
Standard InChI Key HMXZIJABHDJYQQ-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=C1)C=CN2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

7-Methyl-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group is located at the 7-position of the pyrrolopyridine system, as indicated by its IUPAC name . The planar structure and electron-rich aromatic system facilitate interactions with biological targets, particularly in neurotransmitter receptors .

Stereoelectronic Properties

The compound’s SMILES notation (CC1=C2C(=NC=C1)C=CN2) highlights the connectivity of atoms, while its InChIKey (HMXZIJABHDJYQQ-UHFFFAOYSA-N) provides a unique identifier for computational studies . The absence of rotatable bonds (Rotatable Bond Count: 0) underscores its rigidity, which is advantageous for maintaining conformational stability in drug-receptor interactions .

Synthesis and Preparation

Intermediate Functionalization

The compound may serve as a precursor in multi-step syntheses. For instance, 5-amino derivatives of pyrrolo[3,2-b]pyridine are acylated to produce candidates for 5-HT₁F receptor agonists, highlighting its utility in neuropharmacology .

Physicochemical Properties

Molecular and Thermodynamic Data

PropertyValueSource
Molecular Weight132.16 g/molPubChem
XLogP3-AA1.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors1PubChem
Exact Mass132.0687 DaPubChem

The compound’s moderate lipophilicity suggests favorable membrane permeability, aligning with its potential as a CNS-active agent .

Biological and Pharmacological Relevance

Role in Serotonin Receptor Agonism

Although 7-methyl-1H-pyrrolo[3,2-b]pyridine itself is not directly cited as a therapeutic agent, its structural analogs (e.g., 5-amino-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine) are patented as selective 5-HT₁F receptor agonists . These agonists inhibit neurogenic inflammation and peptide extravasation, offering promise for migraine treatment .

Mechanistic Insights

Activation of 5-HT₁F receptors on trigeminal nerve fibers blocks vasoactive peptide release, mitigating pain pathways associated with migraines . The methyl group in 7-methyl-1H-pyrrolo[3,2-b]pyridine may enhance metabolic stability or receptor binding affinity in derived compounds .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Use protective gloves/clothing
Skin irritationH315Avoid inhalation
Eye irritationH319Wash skin thoroughly after handling
Respiratory irritationH335Use in well-ventilated areas

The compound requires careful handling to prevent exposure, as indicated by its GHS classification .

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